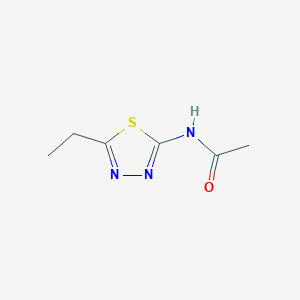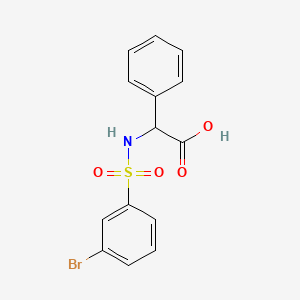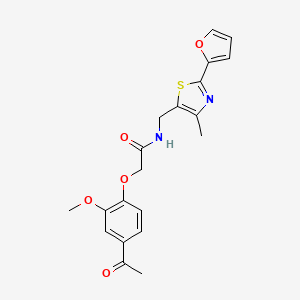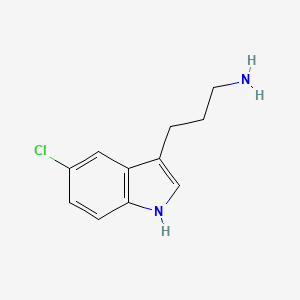
N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a compound belonging to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Similar compounds with a 1,3,4-thiadiazole moiety have been reported to exhibit antimicrobial properties , suggesting that N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide might also target microbial cells.
Mode of Action
Compounds with a 1,3,4-thiadiazol moiety are known to interact strongly with biological targets due to their mesoionic nature . This allows them to cross cellular membranes and exert their biological activities.
Biochemical Pathways
It is known that compounds with a 1,3,4-thiadiazol moiety can affect a broad spectrum of biological activities, suggesting that this compound might also influence multiple biochemical pathways .
Pharmacokinetics
Compounds with a 1,3,4-thiadiazol moiety are known for their good liposolubility, attributed to the presence of a sulfur atom, which suggests that this compound might have good bioavailability .
Result of Action
Compounds with a 1,3,4-thiadiazol moiety are known to exert a broad spectrum of biological activities, suggesting that this compound might also have diverse molecular and cellular effects .
Action Environment
It is known that the efficacy of compounds with a 1,3,4-thiadiazol moiety can be influenced by various factors, including the presence of other compounds and the ph of the environment .
Biochemical Analysis
Biochemical Properties
N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain microbial enzymes, thereby exhibiting antimicrobial properties . The compound’s interaction with these enzymes involves binding to their active sites, leading to enzyme inhibition and subsequent microbial growth suppression.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, it affects gene expression by upregulating or downregulating the expression of genes involved in cell proliferation and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific proteins and enzymes, leading to their inhibition or activation. For example, it inhibits microbial enzymes by binding to their active sites, preventing substrate binding and subsequent enzymatic activity . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biological activity over extended periods . Its degradation products may exhibit different biological activities, which can influence the overall effects observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antimicrobial and anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can inhibit specific metabolic enzymes, leading to the accumulation of certain metabolites . Additionally, it may affect the activity of enzymes involved in detoxification processes, influencing the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interaction with these transporters . For example, it may be actively transported into cells via specific membrane transporters, leading to its accumulation in certain cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis in cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-thiol with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a base such as triethylamine. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for thiadiazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiadiazole derivatives.
Biology: The compound exhibits antimicrobial properties and is used in the development of new antibiotics.
Medicine: Thiadiazole derivatives, including this compound, are studied for their potential anticancer activities.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide: Known for its diuretic properties.
N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide: Exhibits significant antimicrobial activity.
Uniqueness
N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific ethyl substitution on the thiadiazole ring, which can influence its biological activity and chemical reactivity. This substitution can enhance its lipophilicity and ability to cross cellular membranes, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c1-3-5-8-9-6(11-5)7-4(2)10/h3H2,1-2H3,(H,7,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJDIIZAWQYDNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N'-[(1Z)-(4-{2-[4-(trifluoromethyl)piperidin-1-yl]ethoxy}phenyl)methylidene]benzohydrazide](/img/structure/B2640593.png)

![N'-cycloheptyl-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2640595.png)
![4-bromo-1-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2640596.png)

![2-{[(4-methylphenyl)methyl]sulfanyl}-5-(pyridin-4-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B2640601.png)
![Methyl 3-[(6-chloro-2-pyridinyl)oxy]benzenecarboxylate](/img/structure/B2640603.png)

![1-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one](/img/structure/B2640607.png)
![2-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2640609.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2640612.png)
![(trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol](/img/structure/B2640613.png)

